molecular formula C6H14N2 B1315816 2,2-Dimethylpiperazine CAS No. 84477-72-5

2,2-Dimethylpiperazine

Cat. No. B1315816
Key on ui cas rn: 84477-72-5
M. Wt: 114.19 g/mol
InChI Key: PIPWSBOFSUJCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737149B2

Procedure details

Ethyl 4-fluorobenzoate (0.151 mL, 1 mmol), 2,2-dimethylpiperazine (0.137 g, 1.20 mmol) and N-ethyl-N-propan-2-ylpropan-2-amine (0.349 mL, 2.00 mmol) were dissolved in DMA (2 mL) and sealed into a microwave tube. The reaction was heated to 200° C. for 4 h in the microwave reactor and cooled to room temperature. The crude mixture was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 3.5M ammonia in methanol, fractions were evaporated to dryness to afford an oil. The crude product was purified by silica column chromatography, eluting with a gradient of 0 to 10% 2M ammonia/MeOH in DCM. Pure fractions were evaporated to dryness to afford ethyl 4-(3,3-dimethylpiperazin-1-yl)benzoate (0.145 g, 55.3%) as a white solid. 1H NMR (399.9 MHz, CDCl3) δ 1.15 (6H, d), 1.37 (3H, t), 2.38 (1H, d), 2.41 (1H, d), 2.96-3.04 (2H, m), 3.65-3.69 (2H, m), 4.33 (2H, q), 6.84-6.87 (2H, m), 7.89-7.93 (2H, m). MS: m/z 266 (MH+).
Quantity
0.151 mL
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
reactant
Reaction Step One
Quantity
0.349 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH3:13][C:14]1([CH3:20])[CH2:19][NH:18][CH2:17][CH2:16][NH:15]1.C(N(C(C)C)C(C)C)C>CC(N(C)C)=O>[CH3:13][C:14]1([CH3:20])[NH:15][CH2:16][CH2:17][N:18]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=2)[CH2:19]1

Inputs

Step One
Name
Quantity
0.151 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0.137 g
Type
reactant
Smiles
CC1(NCCNC1)C
Name
Quantity
0.349 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed into a microwave tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 10% 2M ammonia/MeOH in DCM
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(CN(CCN1)C1=CC=C(C(=O)OCC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.145 g
YIELD: PERCENTYIELD 55.3%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.